2-(3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(3,6-dicyclopropyl-4-methoxycarbonylpyrazolo[3,4-b]pyridin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-23-16(22)10-6-11(8-2-3-8)17-15-13(10)14(9-4-5-9)18-19(15)7-12(20)21/h6,8-9H,2-5,7H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQKGDMDCIEZNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NN2CC(=O)O)C3CC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 2-(3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multi-step organic reactions. The process generally starts with the formation of the pyrazolo[3,4-b]pyridine nucleus, followed by the introduction of cyclopropyl groups and the methoxycarbonyl group. Key reagents and catalysts commonly used include cyclopropyl bromide, methanol, and strong bases like sodium hydride. Reaction conditions often require precise temperature control and inert atmospheres to avoid unwanted side reactions.
Industrial production methods: Scaling up for industrial production necessitates optimization of the synthesis route to enhance yield and reduce cost. Large-scale synthesis may employ continuous flow reactors to ensure consistent reaction conditions and improved safety.
Chemical Reactions Analysis
Types of reactions it undergoes: 2-(3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents and conditions used in these reactions: Oxidation reactions often utilize oxidizing agents such as potassium permanganate, while reduction reactions might involve reducing agents like lithium aluminium hydride. Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the desired product.
Major products formed from these reactions: Key products formed from these reactions include derivatives with altered functional groups, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, 2-(3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is used to study the interaction of small molecules with biological macromolecules. It can be employed in the design of biochemical assays and as a probe in molecular biology.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may allow for the modulation of biological activity, making it a candidate for drug discovery programs.
Industry: Industrial applications include its use as an intermediate in the synthesis of agrochemicals, polymers, and specialty chemicals. Its reactivity and functional groups make it suitable for creating materials with specific properties.
Mechanism of Action
The mechanism by which 2-(3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid exerts its effects often involves interaction with molecular targets such as enzymes or receptors. The cyclopropyl groups and pyrazolo[3,4-b]pyridine core can engage in various binding interactions, influencing biological pathways and modulating activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally related pyrazolo[3,4-b]pyridine derivatives:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Purity | CAS Number |
|---|---|---|---|---|---|
| Target : 2-(3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid | 3,6-dicyclopropyl, 4-methoxycarbonyl | C16H17N3O4 | 315.32 (inferred) | ≥95% | Not available |
| Compound A: 2-[6-Cyclopropyl-4-(methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid | 3-methyl, 6-cyclopropyl, 4-methoxycarbonyl | C14H15N3O4 | 289.29 | 98% | 1011396-63-6 |
| Compound B: 2-(3,6-Dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid | 3,6-dicyclopropyl, 4-trifluoromethyl | C14H15F3N3O2 | 313.28 (inferred) | Not specified | Not available |
| Compound C: 2-[3-Cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid | 3-cyclopropyl, 6-(3-methoxyphenyl), 4-trifluoromethyl | C20H17F3N3O3 | 412.37 (calculated) | 97% | 937606-18-3 |
Key Differences and Implications
Substituent Effects on Lipophilicity The trifluoromethyl group in Compound B increases lipophilicity (logP ~2.8–3.2), favoring membrane permeability but reducing aqueous solubility . The methoxycarbonyl group in the target compound enhances polarity, improving solubility in polar solvents (e.g., DMSO or methanol) .
Metabolic Stability
- The dicyclopropyl substitution in the target compound likely improves metabolic stability compared to Compound A (methyl at position 3), as cyclopropyl groups resist oxidative degradation .
Synthetic Accessibility
Biological Activity
2-(3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a compound belonging to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications. The following sections provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H17N3O4
- Molar Mass : 315.32 g/mol
- CAS Number : 1018051-85-8
Synthesis
The synthesis of 2-(3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves multi-step reactions typically starting from readily available pyrazole derivatives. The methodology often includes:
- Formation of the pyrazolo[3,4-b]pyridine core.
- Introduction of the methoxycarbonyl group at the 4-position.
- Final acetic acid functionalization.
Antiproliferative Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MV4-11 (biphenotypic B myelomonocytic leukaemia), K562 (chronic myeloid leukaemia), and MCF-7 (human breast cancer).
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2-(3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid | TBD | MV4-11 |
| Other Pyrazole Derivatives | Varies | K562, MCF-7 |
Studies show that the presence of bulky substituents at the 4-position can reduce antiproliferative activity. Compounds with polar substituents have been noted to induce apoptosis through mechanisms involving poly(ADP-ribose) polymerase (PARP) cleavage and caspase activation.
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Activation of apoptotic pathways via caspase cascade.
- Inhibition of Cell Proliferation : Reduction in proliferating cell nuclear antigen (PCNA) levels correlating with decreased cell replication rates.
Case Studies
Several studies have investigated the biological activity of related compounds within the pyrazolo class:
-
Study on Anticancer Activity :
- A study conducted on various pyrazolo[3,4-b]pyridine derivatives demonstrated that modifications at specific positions significantly influenced their anticancer potency. The most active compounds were shown to induce apoptosis in cancer cells while maintaining lower toxicity in normal cells.
-
Inflammatory Response Modulation :
- Another investigation focused on the anti-inflammatory properties of similar compounds revealed that they could inhibit pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign peaks for cyclopropyl protons (δ 0.8–1.2 ppm, multiplet), methoxycarbonyl (δ 3.8–4.0 ppm, singlet), and pyrazole NH (δ 12.5–13.5 ppm, broad). Compare with reference data for pyrazolo[3,4-b]pyridines .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 386.2 (calculated for C₁₈H₂₀N₃O₄⁺). Fragmentation patterns should align with loss of CO₂ (44 Da) and cyclopropane moieties .
- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min. Purity >95% is acceptable for biological assays .
How should researchers design experiments to evaluate substituent effects on biological activity?
Advanced Research Question
Methodology :
Structural Analog Synthesis : Replace cyclopropyl groups with methyl, ethyl, or trifluoromethyl groups.
In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or ATP-competitive binding assays.
SAR Analysis : Correlate substituent lipophilicity (logP) and steric bulk with IC₅₀ values.
Example: Ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-pyrazolo[3,4-b]pyridine-4-carboxylate showed 10-fold higher kinase inhibition than non-fluorinated analogs .
How can computational methods predict the compound’s reactivity and interaction with biological targets?
Advanced Research Question
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model cyclopropane ring strain and methoxycarbonyl electrophilicity.
- Molecular Docking : Simulate binding to kinase ATP pockets (e.g., EGFR) using AutoDock Vina. Focus on hydrogen bonds between the acetic acid moiety and Lys721 .
- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories. High root-mean-square deviation (>2 Å) indicates weak binding .
What strategies resolve contradictions in spectral or biological data?
Advanced Research Question
- Multi-Technique Validation : Cross-check NMR assignments with 2D-COSY and HSQC. For ambiguous NOE signals, use ROESY .
- Biological Replicates : Repeat enzyme inhibition assays (n ≥ 3) with positive/negative controls. Outliers may arise from compound aggregation—test with 0.01% Tween-80 .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., pyrazolo[3,4-b]pyridines bearing trifluoromethyl groups) to identify trends .
How to optimize reaction conditions for improved yield and purity?
Advanced Research Question
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF). DMF enhances cyclopropane coupling efficiency by 20% .
- Catalyst Optimization : Compare Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄. Pd(PPh₃)₄ reduces byproduct formation in Suzuki reactions .
- Workup Protocols : Use silica gel chromatography (hexane/EtOAc 3:1) to separate unreacted cyclopropane precursors.
What methodologies assess the compound’s stability under varying pH and temperature conditions?
Basic Research Question
- Forced Degradation Studies :
- Light Exposure : UV irradiation (254 nm) for 24 hrs. Pyrazole rings are generally photostable .
How to design a structure-activity relationship (SAR) study for derivatives?
Advanced Research Question
Core Modifications : Synthesize analogs with pyridine instead of pyrazole or replace acetic acid with propionic acid.
Substituent Libraries : Test methyl, chloro, and methoxy groups at positions 3 and 3.
Data Analysis : Use multivariate regression to link substituent electronic parameters (Hammett σ) with logIC₅₀.
Example: 3,6-Dimethyl analogs show 5-fold higher cellular permeability than dicyclopropyl derivatives .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Batch vs. Flow Chemistry : Flow systems reduce exothermic risks during cyclopropanation.
- Purification at Scale : Replace column chromatography with crystallization (ethanol/water 1:1).
- Quality Control : Implement in-line FTIR to monitor reaction progress and impurity profiles .
How to evaluate the compound’s potential for off-target effects in biological systems?
Advanced Research Question
- Panel Screening : Test against 50+ kinases using KINOMEscan. A selectivity score <10% indicates high specificity .
- CYP450 Inhibition : Use human liver microsomes to assess inhibition of CYP3A4/2D6. IC₅₀ >10 μM is desirable .
- Cellular Toxicity : Measure IC₅₀ in HEK293 cells; values >50 μM suggest low cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
